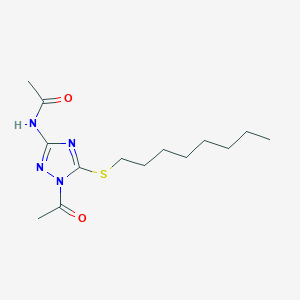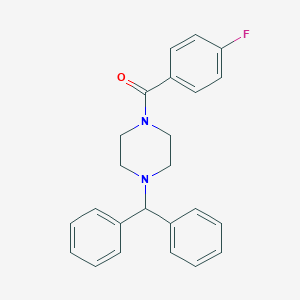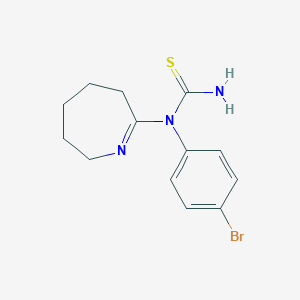
Quinolin-8-yl 2-chloro-5-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolin-8-yl 2-chloro-5-iodobenzoate is an organic compound with the molecular formula C16H9ClINO2 and a molecular weight of 409.6 g/mol. This compound is characterized by the presence of both chlorine and iodine atoms on a benzoic acid moiety, which is esterified with quinolin-8-ol. The unique combination of these functional groups makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of Quinolin-8-yl 2-chloro-5-iodobenzoate typically involves several steps:
Iodination: Starting with methyl anthranilate, an iodination reaction is carried out using an iodine compound to obtain ethyl 2-amino-5-iodobenzoate.
Sandmeyer Reaction: The amino group is then converted to a chloro group via a Sandmeyer reaction, resulting in 2-chloro-5-iodobenzoate.
Hydrolysis: The ester is hydrolyzed using sodium hydroxide and ethanol to yield 2-chloro-5-iodobenzoic acid.
Esterification: Finally, the benzoic acid is esterified with quinolin-8-ol under appropriate conditions to form the desired ester.
Análisis De Reacciones Químicas
Quinolin-8-yl 2-chloro-5-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can participate in nucleophilic substitution reactions, often using reagents like sodium iodide or potassium fluoride.
Oxidation and Reduction: The ester can be subjected to oxidation or reduction reactions depending on the desired transformation. Common oxidizing agents include potassium permanganate, while reducing agents might include lithium aluminum hydride.
Coupling Reactions: The compound can also undergo coupling reactions, such as Suzuki-Miyaura coupling, which involves palladium-catalyzed cross-coupling with boronic acids.
Aplicaciones Científicas De Investigación
Quinolin-8-yl 2-chloro-5-iodobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Quinolin-8-yl 2-chloro-5-iodobenzoate involves its interaction with specific molecular targets. The ester group allows it to penetrate cell membranes, where it can interact with enzymes or receptors, potentially inhibiting their activity. The presence of halogen atoms enhances its binding affinity to these targets, making it a potent inhibitor in various biochemical pathways .
Comparación Con Compuestos Similares
Quinolin-8-yl 2-chloro-5-iodobenzoate can be compared with other halogenated benzoic acid esters, such as:
- 2-Chloro-5-bromo-benzoic acid quinolin-8-yl ester
- 2-Chloro-5-fluoro-benzoic acid quinolin-8-yl ester
- 2-Chloro-5-iodo-benzoic acid phenyl ester
These compounds share similar structural features but differ in their halogen substituents, which can significantly affect their chemical reactivity and biological activity. The unique combination of chlorine and iodine in this compound provides distinct properties that make it particularly useful in specific applications .
Propiedades
Fórmula molecular |
C16H9ClINO2 |
|---|---|
Peso molecular |
409.6g/mol |
Nombre IUPAC |
quinolin-8-yl 2-chloro-5-iodobenzoate |
InChI |
InChI=1S/C16H9ClINO2/c17-13-7-6-11(18)9-12(13)16(20)21-14-5-1-3-10-4-2-8-19-15(10)14/h1-9H |
Clave InChI |
VUAIXZDACHUWMN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)OC(=O)C3=C(C=CC(=C3)I)Cl)N=CC=C2 |
SMILES canónico |
C1=CC2=C(C(=C1)OC(=O)C3=C(C=CC(=C3)I)Cl)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE](/img/structure/B408194.png)
![4-(2-Fluorophenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B408195.png)


![[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](4-methoxyphenyl)methanone](/img/structure/B408201.png)
![2-ethylsulfanyl-3-(4-methylphenyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B408202.png)
![2-chloro-5-iodo-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B408203.png)
![Ethyl 2-[(2,5-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B408204.png)


![4-tert-butyl-N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B408211.png)

![4-tert-butyl-N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B408213.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B408215.png)
